![molecular formula C30H28ClN5O2S B2673172 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1037293-48-3](/img/structure/B2673172.png)
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there is no direct information on the synthesis of the exact compound, related compounds have been synthesized starting from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate. This intermediate is then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Scientific Research Applications
Antiulcer Activity : One study focused on the synthesis and testing of related quinazoline derivatives for antiulcer activity. These compounds demonstrated significant activity against various ulcer models in rats, suggesting potential therapeutic applications in treating ulcers (Patil, Ganguly, & Surana, 2010).
H1-Antihistaminic Agents : Another research explored the development of novel quinazolin-4-(3H)-ones as H1-antihistaminic agents. These compounds were tested in vivo for their effectiveness in protecting guinea pigs from histamine-induced bronchospasm, showing potential as new antihistaminic drugs (Alagarsamy & Parthiban, 2012).
Antibacterial and Antifungal Activity : A study synthesized novel quinolinone analogs and tested them for antimicrobial and antifungal activity. These compounds showed significant biological activity against various standard strains, indicating their potential as antimicrobial and antifungal agents (ANISETTI & Reddy, 2012).
Inhibition of Thymidylate Synthase : Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which are structurally related to your compound of interest, revealed their potential as inhibitors of thymidylate synthase. This suggests possible applications in antitumor and antibacterial therapy (Gangjee et al., 1996).
Antimicrobial Activity of Quinazolin-4(3H)-ones : Another study involved the synthesis of quinazolin-4(3H)-ones derivatives and their testing for antimicrobial activity. Some of these compounds exhibited promising antibacterial activity, suggesting potential in antimicrobial therapy (Patel, Patel, & Patel, 2010).
Farnesyl Protein Transferase Inhibition : The compound R115777, structurally similar to your compound of interest, has been identified as an inhibitor of farnesyl protein transferase with antitumor effects. This research indicates potential applications in cancer treatment (Venet, End, & Angibaud, 2003).
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN5O2S/c31-22-12-10-21(11-13-22)20-39-30-33-25-9-5-4-8-24(25)28-32-26(29(38)36(28)30)14-15-27(37)35-18-16-34(17-19-35)23-6-2-1-3-7-23/h1-13,26H,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVYUENLAQNNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673090.png)
![2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B2673091.png)
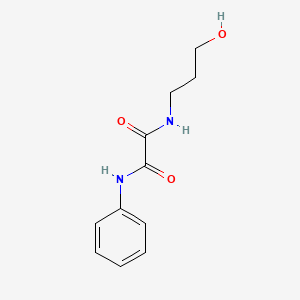
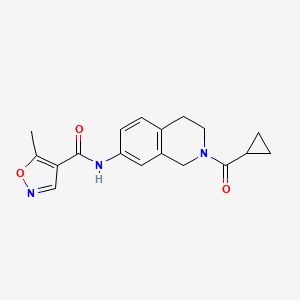
![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2673096.png)
![4-fluoro-3-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2673097.png)
![N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2673098.png)
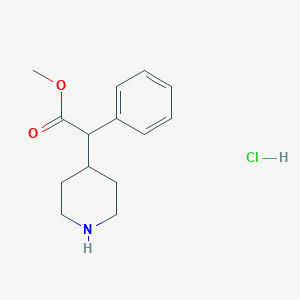
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2673104.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pivalamide](/img/structure/B2673105.png)
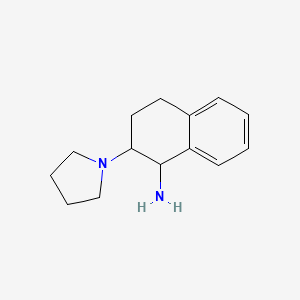
![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B2673109.png)
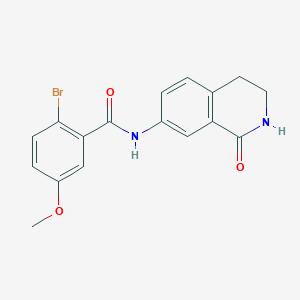
![3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2673112.png)